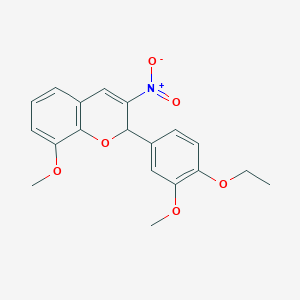![molecular formula C24H29N7O3 B4294010 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4294010.png)
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(4-METHOXYPHENYL)ACETAMIDO]-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Overview
Description
1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a cyclohexane carboxamide group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Acetylation: The tetrazole derivative is then acetylated using acetic anhydride.
Coupling with Amines: The acetylated tetrazole is coupled with 4-methoxyaniline and 4-methylaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclohexanecarboxamide Formation: The final step involves the formation of the cyclohexanecarboxamide group, which can be achieved through a reaction with cyclohexanecarboxylic acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings and the tetrazole ring.
Reduction: Reduced forms of the aromatic rings and the tetrazole ring.
Substitution: Substituted aromatic rings with nitro, halogen, or other groups.
Scientific Research Applications
1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Possible applications in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide depends on its specific application:
Pharmacological Action: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Biochemical Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-{(5-Amino-1H-tetrazol-1-yl)acetylamino}-N-phenylcyclohexanecarboxamide
- 5-Amino-1H-tetrazole monohydrate
Uniqueness
1-[(5-amino-1H-tetrazol-1-yl)acetylamino]-N-(4-methylphenyl)cyclohexanecarboxamide is unique due to its combination of a tetrazole ring, multiple substituted phenyl groups, and a cyclohexanecarboxamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-4-methoxyanilino)-N-(4-methylphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O3/c1-17-6-8-18(9-7-17)26-22(33)24(14-4-3-5-15-24)31(19-10-12-20(34-2)13-11-19)21(32)16-30-23(25)27-28-29-30/h6-13H,3-5,14-16H2,1-2H3,(H,26,33)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWOUDHMFBRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CN4C(=NN=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-({[2-(4-ACETYLPIPERAZIN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4293929.png)
![4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B4293936.png)
![N-ETHYL-4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]PIPERAZINE-1-CARBOTHIOAMIDE](/img/structure/B4293937.png)
![4-[2-({[(4E)-1-(4-FLUOROPHENYL)-5-OXO-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4293939.png)
![N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4293952.png)
![6-AMINO-3-(2,4-DIETHOXYPHENYL)-4-(FURAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4293956.png)
![1,3-bis[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4293969.png)
![2-[4-(3,5-DIMETHOXYBENZOYL)BENZAMIDO]BENZAMIDE](/img/structure/B4293971.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4293981.png)
![N-{4-[(5Z)-2-imino-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4293982.png)
![(2E)-3-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE](/img/structure/B4293984.png)
![N-{4-[(5Z)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-2-imino-4-oxo-1,3-thiazolidin-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B4293986.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4294021.png)
